tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-11-7-9-19(10-8-11)14-12(17)5-4-6-13(14)20(22)23/h4-6,11H,7-10H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPVZZMXBMNDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693168 | |
| Record name | tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-67-1 | |
| Record name | tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
The compound’s molecular formula is C₁₆H₂₂FN₃O₄ , with a molecular weight of 339.367 g/mol . Its structure comprises:
-
A piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) group.
-
A 2-fluoro-6-nitrophenyl group attached to the piperidine nitrogen.
The nitro and fluoro substituents on the aromatic ring confer strong electron-withdrawing effects, activating the ring for nucleophilic substitution.
Spectroscopic Data
-
SMILES :
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-]. -
HPLC Purity : >95% after column chromatography (petroleum ether/ethyl acetate).
Synthesis of the Aromatic Precursor
Preparation of 2-Fluoro-6-nitrochlorobenzene
The aromatic precursor is synthesized via nitration of 1-fluoro-2-chlorobenzene. Nitration occurs at the meta position relative to the chlorine atom, yielding 2-fluoro-6-nitrochlorobenzene.
Reaction Conditions :
Alternative Route: Halogen Exchange
Nucleophilic Aromatic Substitution
Reaction Mechanism
The piperidin-4-amine attacks the electron-deficient aromatic ring in a concerted nucleophilic aromatic substitution (SNAr) . The nitro group at position 6 activates the ring, while the chlorine at position 1 serves as the leaving group.
-
Combine 2-fluoro-6-nitrochlorobenzene (5 mmol) and piperidin-4-amine (5 mmol) in dry DMF.
-
Add K₂CO₃ (10 mmol) and heat at 80°C for 24 hours.
-
Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography (petroleum ether/ethyl acetate 10:1).
Boc Protection of the Primary Amine
Protection Protocol
The primary amine on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc anhydride) .
Stepwise Process :
-
Dissolve 1-(2-fluoro-6-nitrophenyl)piperidin-4-amine (3.2 mmol) in CH₂Cl₂.
-
Add Boc anhydride (6.4 mmol) and Et₃N (9.6 mmol) at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with H₂O, extract with CH₂Cl₂, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 85–90%.
Optimization and Challenges
Regioselectivity in Nitration
The nitro group must occupy the 6-position relative to the piperidine attachment. Using directed ortho-metalation with LDA ensures precise positioning.
Competing Side Reactions
-
Over-Boc Protection : Controlled stoichiometry (1:2 amine/Boc anhydride) prevents di-Boc formation.
-
Ring Deactivation : Excess nitro groups can deactivate the aromatic ring, requiring elevated temperatures (80–100°C) for substitution.
Analytical Validation
Purity Assessment
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 4.80 (s, 1H, NH), 3.90–3.70 (m, 2H, piperidine), 2.85–2.65 (m, 2H, piperidine).
Scalability and Industrial Applications
Kilogram-Scale Synthesis
A pilot-scale protocol reported a 76% yield using:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction of the nitro group to an amino group is possible using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with acetic acid.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could interact with specific biological pathways, making it a potential lead compound for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate exerts its effects depends on its interaction with molecular targets. The piperidine ring and the fluoro-nitrophenyl group are likely involved in binding to specific proteins or enzymes, modulating their activity. The carbamate moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related carbamate and piperidine derivatives is presented below:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
- Nitro vs. Nitro groups may also increase metabolic stability but raise toxicity concerns, contrasting with the safer profile of the biphenyl derivative in .
- Piperidine Substitution : The 4-position carbamate in the target compound is a common feature in analogs like Compound 11a and fentanyl derivatives . However, the absence of a phenethyl group (as in fentanyl analogs) likely eliminates opioid activity, redirecting its application toward epigenetic targets .
Molecular Weight and Solubility
- The target compound’s higher molecular weight (~353 g/mol) compared to the pyrimidine derivative (~257 g/mol) suggests reduced solubility, which may influence formulation strategies in drug development .
Biological Activity
Introduction
tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate (CAS Number: 1233951-67-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.36 g/mol. The compound features a piperidine ring substituted with a nitrophenyl group and a tert-butyl carbamate moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22FN3O4 |
| Molecular Weight | 339.36 g/mol |
| CAS Number | 1233951-67-1 |
| Solubility | Soluble in organic solvents |
Biological Activity
The mechanism of action for this compound primarily involves its interaction with various neurotransmitter systems, particularly those related to acetylcholine. Compounds with carbamate structures often exhibit inhibition of cholinesterases, which are enzymes that break down acetylcholine, thereby enhancing cholinergic signaling.
Case Studies and Research Findings
- Cholinesterase Inhibition : Research indicates that similar carbamate derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives exhibit IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, suggesting that this compound may possess comparable activity .
- Neuroprotective Effects : In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is hypothesized to be mediated through the modulation of intracellular signaling pathways involved in cell survival .
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated by lipopolysaccharides (LPS). This activity is critical in conditions like neuroinflammation and could position the compound as a candidate for treating neurodegenerative diseases .
Table 2: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cholinesterase Inhibition | Moderate to strong inhibition | , |
| Neuroprotection | Protection against oxidative stress | , |
| Anti-inflammatory | Reduction in IL-1β release |
This compound displays promising biological activities, particularly in cholinergic modulation and neuroprotection. Further research is warranted to elucidate its full therapeutic potential and mechanisms of action. The compound's structural characteristics suggest it could serve as a lead compound for developing new therapeutics targeting neurodegenerative diseases or cognitive disorders.
Future Directions
Continued exploration into the pharmacodynamics and pharmacokinetics of this compound will be essential for understanding its clinical applicability. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and selectivity for biological targets.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify piperidine ring conformation, Boc-group integrity, and aromatic substitution patterns (e.g., coupling constants for fluorine in ¹⁹F NMR) .
- LC-MS/HPLC : Confirm molecular ion ([M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental analysis : Validate C, H, N, and F percentages against theoretical values .
How can conflicting spectral data from different synthetic batches be resolved?
Advanced
Discrepancies may arise from:
- Rotamers in NMR : Piperidine ring puckering or Boc-group rotation can split signals. Use variable-temperature NMR to coalesce peaks .
- Residual solvents : Ensure thorough drying (vacuum oven) and reference solvent peaks in NMR .
- Isomeric impurities : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric centers exist .
- Cross-validate with X-ray crystallography : Single-crystal diffraction provides definitive structural confirmation .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at –20°C in airtight containers to prevent Boc-group hydrolysis. Short-term storage at room temperature (RT) is acceptable if desiccated .
- Light sensitivity : Protect from UV light due to nitro groups’ photolability (amber glass vials) .
- Solubility : Prepare stock solutions in anhydrous DMSO or DCM to avoid moisture-induced degradation .
What strategies can be employed to study the metabolic stability of this compound in preclinical models?
Q. Advanced
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Monitor CYP450-mediated oxidation .
- Isotope labeling : Introduce ¹⁸O or deuterium to trace metabolic pathways .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or dealkylated products .
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis .
- First aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for nitroaromatic toxicity profiles .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
How can computational modeling predict interactions between this compound and biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The fluoronitrophenyl group may engage in π-π stacking or hydrogen bonding .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR models : Corrogate substituent effects (e.g., nitro vs. fluoro) on bioactivity using datasets from structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
